molecular formula C14H19NO3 B1384939 Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217690-93-1

Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384939
CAS RN: 1217690-93-1
M. Wt: 249.3 g/mol
InChI Key: VFYVITZSTXCAFS-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate, more commonly referred to as Methyl (2S,4S)-4-Dimethylphenoxy-2-Pyrrolidinecarboxylate (MDPP), is an organic compound with a variety of applications. It is a white solid that has a melting point of 90-92 °C and is soluble in water and organic solvents, such as ether and alcohol. MDPP has been used in a wide range of scientific research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of laboratory experiments.

Scientific Research Applications

Asymmetric Catalysis and Hydrogenation

Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate and its analogues have been used in asymmetric reactions, particularly in the context of hydrogenation. For instance, analogues of this compound have been used with rhodium complexes as catalysts in the asymmetric hydrogenation of dimethyl itaconate, contributing to the efficient asymmetric synthesis of key intermediates in human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Receptor Ligand and Cognition Enhancement

In the realm of neurochemistry, derivatives of this compound have been explored as ligands for nicotinic acetylcholine receptors (nAChR). Specifically, ABT-089, a compound related to this compound, has shown promising results in enhancing cognition and exhibiting anxiolytic activity in both rodent and primate models (Lin et al., 1997).

Chemical Synthesis and Structural Studies

Various studies have focused on the synthesis and structural analysis of compounds related to this compound. For example, research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation highlights the versatility of this compound in synthetic chemistry (Boto, Hernández, de Leon, & Suárez, 2001). Additionally, the compound has been used in phosphine-catalyzed annulations, further demonstrating its utility in complex organic synthesis (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of related compounds. For instance, a study on methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, a structurally similar compound, revealed notable antibacterial and antimycobacterial activities (Nural et al., 2018).

Pharmacological Studies

Further, compounds structurally akin to this compound have been synthesized and analyzed for pharmacological properties. For example, studies on N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides revealed significant antibacterial activity and lipoxygenase inhibitory activity, highlighting the potential of these compounds in drug development (Rasool et al., 2016).

properties

IUPAC Name

methyl (2S,4S)-4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYVITZSTXCAFS-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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